Cas no 57420-46-9 (Barlerin)

Barlerin structure
Barlerin structure
Product Name:Barlerin
CAS-Nr.:57420-46-9
MF:C19H28O12
MW:448.4184
MDL:MFCD15071141
CID:820479
PubChem ID:162823
Update Time:2024-11-03

Barlerin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-O-acetyl shanzhiside methyl ester
    • O-Acetyl Shanzhiside Methyl Ester, 8-
    • 8-Acetylshanzhiside methyl ester
    • methyl (1S,4aS,5R,7S,7aS)-7-(acetyloxy)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
    • 8-O-acetylshanziside
    • acetylbarlerin
    • Ac-Shanz-ME
    • Barlerin
    • ipolamiidoside
    • Umbroside
    • [ "Barlerin" ]
    • 8-O-Acetylshanzhiside methyl ester
    • 8-O-acetyl shanzhiside methylester
    • methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
    • ND01
    • 8-o-acetyl-shanzhiside-methyl-ester
    • AX8327266
    • N
    • (-)-6,9-Epi-8-O-acetylshanziside methyl ester
    • (-)-Barlerin
    • 8-O-Acetylshanzhiside methyl ester
    • 6,9-Epi-8-O-acetylshanziside methyl ester
    • InChI=1/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s
    • s9244
    • AC-34946
    • 172922-52-0
    • CS-6504
    • SCHEMBL3244727
    • F17723
    • Methyl (1S,4aS,5R,7S,7aS)-7-acetoxy-5-hydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
    • CCG-269219
    • DTXSID80206008
    • CHEMBL463751
    • 5beta-Dihydro Finasteride
    • Cyclopenta[c]pyran-4-carboxylic acid,7-(acetyloxy)-1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methyl-, methyl ester, (1S,4aS,5R,7S,7aS)-
    • AS-76883
    • 57420-46-9
    • MFCD15071141
    • Cyclopenta(c)pyran-4-carboxylic acid, 7-(acetyloxy)-1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methyl-, methyl ester, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
    • AKOS030573654
    • HY-N0758
    • 8-O-Acetylshanzhisidemethylester
    • METHYL (1S,4AS,5R,7S,7AS)-7-(ACETYLOXY)-5-HYDROXY-7-METHYL-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,6H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLATE
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(1,1-Dimethylethyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide; (5ss,17ss)-N-(1,1-dimethylethyl)-3-oxo-4-azaandrostane-17-carboxamide; [4aR-(4aa,4bss,6aa,7a,9ass,9ba,11aa)]-N-(1,1-Dimethylethyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
    • MDL: MFCD15071141
    • Inchi: 1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1
    • InChI-Schlüssel: ARFRZOLTIRQFCI-NGQYDJQZSA-N
    • Lächelt: O(C(C([H])([H])[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@]2([H])C(C(=O)OC([H])([H])[H])=C([H])O[C@]([H])([C@]12[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 448.15800
  • Monoisotopenmasse: 448.15807632 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 12
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 725
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 181
  • Molekulargewicht: 448.4
  • XLogP3: -2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.52
  • Schmelzpunkt: No data available
  • Siedepunkt: 379.3±32.0 °C at 760 mmHg
  • Flammpunkt: 183.2±25.1 °C
  • Brechungsindex: 1.593
  • PSA: 181.44000
  • LogP: -2.46510

Barlerin Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82461-10MG
8-Acetylshanzhiside methyl ester
57420-46-9
10mg
¥5445.56 2025-01-16
Chengdu Biopurify Phytochemicals Ltd
BP0110-100mg
8-O-Acetyl shanzhiside methyl ester
57420-46-9 98%
100mg
$260 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0110-20mg
8-O-Acetyl shanzhiside methyl ester
57420-46-9 98%
20mg
$96 2023-09-20
abcr
AB494976-25 mg
8-o-Acetyl shanzhiside methyl ester
57420-46-9
25mg
€595.00 2023-06-15
ChemScence
CS-6504-5mg
Barlerin
57420-46-9 99.82%
5mg
$96.0 2022-04-27
ChemScence
CS-6504-10mg
Barlerin
57420-46-9 99.82%
10mg
$144.0 2022-04-27
ChemScence
CS-6504-25mg
Barlerin
57420-46-9 99.82%
25mg
$312.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O57850-20mg
Methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
57420-46-9
20mg
¥648.0 2021-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4666-20mg
8-O-Acetyl shanzhiside methyl ester
57420-46-9 98%
20mg
¥2959.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S1632-5 mg
8-O-Acetylshanzhiside methyl ester
57420-46-9 99.83%
5mg
¥750.00 2022-04-26

Barlerin Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:57420-46-9)Barlerin
Bestellnummer:A1204141
Bestandsstatus:in Stock
Menge:1g/250mg/100mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:52
Preis ($):1087.0/403.0/213.0
Email:sales@amadischem.com

Barlerin Verwandte Literatur

57420-46-9 (Barlerin) Verwandte Produkte

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:57420-46-9)Barlerin
A1204141
Reinheit:99%/99%/99%
Menge:1g/250mg/100mg
Preis ($):1087.0/403.0/213.0
Email